2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a triazole-based compound featuring a sulfanyl-linked acetamide moiety. The triazole ring is substituted with a butyl group at the 5-position, while the acetamide nitrogen is bonded to a pyrimidin-2-yl aromatic system.
The compound is synthesized through multi-step reactions, typically involving alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, followed by functionalization of the pyrimidine moiety .
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-5-9-15-12(18-17-9)20-8-10(19)16-11-13-6-4-7-14-11/h4,6-7H,2-3,5,8H2,1H3,(H,15,17,18)(H,13,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZOSQRJHMWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring . The sulfanyl group can be introduced via nucleophilic substitution reactions, and the acetamide group can be added through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-sulfanyl-acetamide derivatives are a well-studied class due to their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Functional Group Analysis
Key Differences and Implications
Pyrimidin-2-yl vs. pyridin-3-yl (in VUAA-1): The pyrimidine ring offers additional hydrogen-bonding sites, which may improve target specificity in enzyme inhibition . Furan-2-yl () introduces electron-rich regions, favoring interactions with microbial enzymes, whereas benzothiazole () enhances aromatic stacking in anticancer applications .
Synthetic Accessibility :
- Allyl and propenyl groups () allow for facile functionalization via thiol-ene click chemistry, unlike the target compound’s butyl group, which requires precise alkylation conditions .
Biological Performance :
- Compounds with chlorophenyl or methoxyphenyl acetamide substituents () exhibit stronger antimicrobial activity due to halogen-bonding or methoxy-induced polarity .
- The target compound’s lack of charged groups may limit solubility but improve blood-brain barrier penetration compared to sulfamoyl-containing analogs () .
Research Findings and Data
- Antimicrobial Activity : Furan- and chlorophenyl-substituted derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming the target compound (data pending) .
- Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) inhibit EGFR kinase with IC₅₀ ~50 nM, suggesting the target compound’s pyrimidine moiety could be leveraged similarly .
- Toxicity : Butyl-substituted triazoles generally exhibit lower cytotoxicity (CC₅₀ >100 µM in HEK293 cells) compared to benzyl or allyl derivatives (CC₅₀ ~20–50 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
